molecular formula C22H17NS B2733839 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-03-5

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline

Cat. No. B2733839
CAS RN: 339013-03-5
M. Wt: 327.45
InChI Key: DVAUKGBAYWWAFV-UHFFFAOYSA-N
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Description

“2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” is a chemical compound that belongs to the class of organic compounds known as quinazolinamines . It is characterized by a quinazoline moiety substituted by one or more amine groups .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” has been investigated using density functional theory B3LYP method with the 6-311++G (d,p) basis set . The stability of the molecule has been investigated using the natural bond orbital (NBO) analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” are not available, related compounds have been studied. For instance, reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” include a molecular weight of 327.44 . Other properties such as boiling point, melting point, and vapor pressure have been predicted using the US Environmental Protection Agency’s EPISuite™ .

Scientific Research Applications

Antituberculosis Activity

A study by Selvam Chitra et al. (2011) discusses the synthesis of 3-heteroarylthioquinoline derivatives through the Friedlander annulation, showing significant in vitro activity against Mycobacterium tuberculosis. Compounds within this research displayed promising antituberculosis effects, highlighting the potential of quinoline derivatives as therapeutic agents against bacterial infections (Selvam Chitra et al., 2011).

Synthetic Methods and Spectral Characterization

Research by R. Zaki et al. (2017) explored the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a basis for investigating their pharmacological activities. This work contributes to the development of novel synthetic routes and the structural characterization of quinoline derivatives, expanding the toolkit available for medicinal chemistry research (R. Zaki et al., 2017).

Oxidative Loss of Varietal Thiols in Wine

A study by M. Nikolantonaki and A. Waterhouse (2012) investigated the reaction rates of quinones with wine-relevant nucleophiles, providing insights into the oxidative processes affecting wine's chemical stability and flavor profile. Although not directly related to the compound , this research underscores the chemical versatility of quinolines and their derivatives in studying oxidative reactions (M. Nikolantonaki & A. Waterhouse, 2012).

Photolysis and Bond Fragmentation Studies

E. Baciocchi et al. (2004) focused on the photolysis of 2-arylsulfanyl alcohol radical cations, revealing mechanisms of C-C bond fragmentation. Such studies are crucial for understanding the photostability and reactivity of organic compounds under irradiation, with implications for material science and photopharmacology (E. Baciocchi et al., 2004).

Conformationally Rigid Sulfur-Linked Bisquinolines

The research by Nidhin Paul et al. (2011) on the synthesis of bis(2-aryl-4-arylquinolin-3-yl)sulfanes in water medium highlights advances in green chemistry. This work not only demonstrates an eco-friendly approach to synthesizing complex quinoline derivatives but also contributes to the development of compounds with potential applications in material science and organic electronics (Nidhin Paul et al., 2011).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NS/c1-16-11-13-19(14-12-16)24-22-20(17-7-3-2-4-8-17)15-18-9-5-6-10-21(18)23-22/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAUKGBAYWWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline

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